O-Phosphohomosérine

Vue d'ensemble

Description

Applications De Recherche Scientifique

o-Phosphohomoserine has several scientific research applications, including:

Mécanisme D'action

Target of Action

o-Phosphohomoserine (OPHS) is a critical compound in the biosynthesis of essential amino acids, particularly methionine and threonine . The primary targets of OPHS are the enzymes threonine synthase (TS) and cystathionine gamma-synthase (CGS) . These enzymes play a crucial role in the metabolic pathways leading to the formation of methionine and threonine .

Mode of Action

OPHS is formed from homoserine by the action of homoserine kinase . It then serves as a substrate for both TS and CGS . The enzymatic activity of homoserine kinase, which catalyzes the formation of OPHS from homoserine, is subject to regulation by threonine, isoleucine, valine, and S-adenosylmethionine .

Biochemical Pathways

OPHS is involved in the aspartate-derived amino acid pathway, which leads to the production of four essential amino acids: lysine, methionine, threonine, and isoleucine . Methionine and threonine share a common biosynthetic pathway until OPHS, which represents the same substrate for both TS and CGS . Thus, the synthesis of methionine and threonine is controlled at the level of competition between TS and CGS for the common substrate, OPHS .

Pharmacokinetics

It is known that ophs is a metabolite in glycine, serine, and threonine metabolism .

Result of Action

The action of OPHS leads to the production of essential amino acids, particularly methionine and threonine . These amino acids are critical for protein synthesis and serve as precursors for a wide range of essential plant natural products .

Action Environment

The action of OPHS can be influenced by various environmental factors. For instance, in higher plants, OPHS represents a branch point between the methionine and threonine biosynthetic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: o-Phosphohomoserine can be synthesized through the phosphorylation of homoserine using homoserine kinase. This reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to homoserine, resulting in the formation of o-Phosphohomoserine and adenosine diphosphate (ADP) . The reaction conditions typically include a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature of around 25°C to 37°C.

Industrial Production Methods: In industrial settings, o-Phosphohomoserine is produced using microbial fermentation processes. Genetically engineered strains of bacteria or yeast are employed to overproduce homoserine kinase, which catalyzes the phosphorylation of homoserine to yield o-Phosphohomoserine. The fermentation broth is then subjected to downstream processing steps such as filtration, purification, and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: o-Phosphohomoserine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.

Common Reagents and Conditions:

Enzymatic Hydrolysis: Enzymes such as phosphatases can catalyze the hydrolysis of o-Phosphohomoserine to homoserine.

Acidic Hydrolysis: Acidic conditions (e.g., hydrochloric acid) can also facilitate the hydrolysis of the compound.

Major Products:

Homoserine: The primary product formed from the hydrolysis of o-Phosphohomoserine.

Inorganic Phosphate: Another product formed during the hydrolysis reaction.

Comparaison Avec Des Composés Similaires

Homoserine: The non-phosphorylated form of o-Phosphohomoserine.

O-Phosphoserine: Another phosphorylated amino acid involved in serine biosynthesis.

O-Phosphotyrosine: A phosphorylated derivative of tyrosine involved in signal transduction pathways.

Uniqueness: o-Phosphohomoserine is unique due to its role as a branch point intermediate in the biosynthesis of both methionine and threonine. This dual functionality distinguishes it from other phosphorylated amino acids, which typically participate in single biosynthetic pathways .

Propriétés

IUPAC Name |

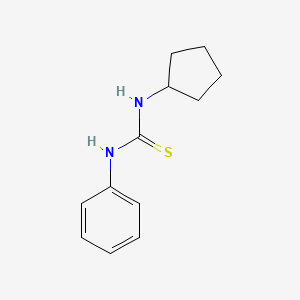

(2S)-2-amino-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDNYOANAXWZHG-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962276 | |

| Record name | O-Phosphonohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Phosphohomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4210-66-6 | |

| Record name | O-Phosphono-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Phosphohomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phosphonohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Phosphohomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595631.png)